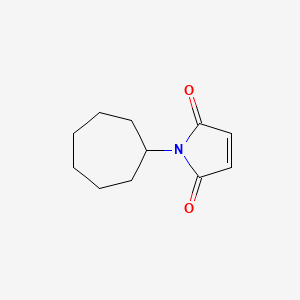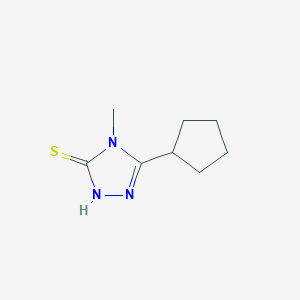
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known to bind with a variety of enzymes and receptors in biological systems, exhibiting a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles generally consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific molecular structure of “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” would include additional functional groups attached to this ring, but without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions. For example, 1H-1,2,4-triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . The specific reactions that “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone . The specific physical and chemical properties of “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the literature I have access to.Scientific Research Applications
Anticancer Applications
1,2,4-triazole derivatives, including “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol”, have shown promising results as anticancer agents . In a study, several novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Applications
1,2,4-triazole core has been incorporated into a wide variety of therapeutically interesting drug candidates including antibacterial agents . The ability of these compounds to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Antifungal Applications
1,2,4-triazole derivatives are also used as antifungal agents . The nitrogen atoms in the heterocyclic rings of these compounds can form hydrogen bonds with different targets, improving their pharmacokinetics and pharmacological properties .
Central Nervous System Stimulants
1,2,4-triazole derivatives have been used as central nervous system stimulants . The nitrogen atoms in the heterocyclic rings of these compounds can interact with different targets in the central nervous system .
Anti-inflammatory Applications
1,2,4-triazole derivatives have been used as anti-inflammatory agents . These compounds can interact with different targets in the body, leading to a reduction in inflammation .
Antiviral Applications
1,2,4-triazole derivatives have been used as antiviral agents . The nitrogen atoms in the heterocyclic rings of these compounds can form hydrogen bonds with different targets, improving their pharmacokinetics and pharmacological properties .
Antitumor Applications
1,2,4-triazole derivatives have been used as antitumor agents . These compounds can interact with different targets in the body, leading to a reduction in tumor growth .
DNA Marker Detection
1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
Mechanism of Action
The mechanism of action of 1,2,4-triazoles depends on their specific structure and the biological system in which they are acting. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . The specific mechanism of action of “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” is not available in the literature I have access to.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is classified as an irritant to the eyes, skin, and respiratory system . The specific safety and hazards associated with “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the literature I have access to.
Future Directions
The future directions for research on 1,2,4-triazoles likely involve the synthesis and evaluation of new derivatives with potential biological activity. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The specific future directions for research on “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” would depend on its specific properties and potential applications, which are not available in the literature I have access to.
properties
IUPAC Name |
3-cyclopentyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-11-7(9-10-8(11)12)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAWHTRRTBSUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363901 | |
| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
309731-00-8 | |
| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





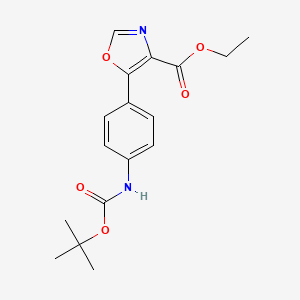
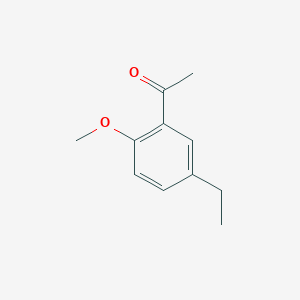
![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)



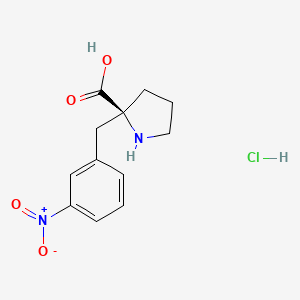

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)
